4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid
Description
Historical Evolution of Indazole Research in Medicinal Chemistry
Indazole, first synthesized by Emil Fischer in 1883 through the cyclization of ortho-hydrazine cinnamic acid, marked the beginning of heterocyclic chemistry exploration. Early studies focused on its amphoteric nature, with pKa values of 1.04 (indazolium cation) and 13.86 (indazolate anion), enabling diverse chemical modifications. The mid-20th century saw indazole derivatives like benzydamine emerge as nonsteroidal anti-inflammatory drugs (NSAIDs), validating their therapeutic potential. By the 21st century, advancements in synthetic methodologies, such as the Davis–Beirut reaction, facilitated the creation of complex derivatives, including 2H-indazoles and tetrahydroindazoles, expanding their pharmacological applications.
Emergence of 4,5,6,7-Tetrahydroindazole Derivatives in Drug Discovery
The hydrogenation of indazole’s pyrazole ring to form 4,5,6,7-tetrahydroindazole derivatives significantly alters physicochemical properties. This modification enhances solubility and bioavailability while retaining aromatic interactions critical for target binding. For instance, tetrahydroindazole cores improve metabolic stability in kinase inhibitors, as demonstrated in compounds targeting cyclin-dependent kinase 2 (CDK2) and fibroblast growth factor receptors (FGFR). The structural flexibility of these derivatives enables precise tuning of electronic and steric effects, making them versatile scaffolds in oncology and neurology.
Significance of 2-Substituted Indazoles as Therapeutic Agents
Substitution at the indazole 2-position introduces diverse functional groups that modulate biological activity. The compound 4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid exemplifies this strategy, where the benzenecarboxylic acid moiety enhances hydrogen-bonding interactions with enzymatic targets like cyclooxygenase-2 (COX-2). Comparative studies show that 2-substituted indazoles exhibit superior target affinity over unsubstituted analogs, particularly in anticancer and anti-inflammatory applications. For example, PDE4 inhibitors with N2-indazole substitutions demonstrate nanomolar IC50 values and reduced emetogenic side effects.
Current Research Landscape of Indazole-Based Compounds
Recent studies highlight indazoles’ versatility across therapeutic areas:
- Anticancer Agents : Derivatives targeting HER2-positive breast cancer and hepatocellular carcinoma inhibit VEGFR2 and c-Met kinases at IC50 values below 50 nM.
- Anti-Inflammatory Therapies : COX-2 selective inhibitors derived from indazole show 10–100× selectivity over COX-1, minimizing gastrointestinal toxicity.
- Antimicrobials : Halogenated indazoles exhibit minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus epidermidis and Pseudomonas aeruginosa.
Table 1: Key Biological Targets of Indazole Derivatives
| Target | Application | IC50/MIC | Source |
|---|---|---|---|
| PDE4D7 | Inflammatory Bowel Disease | 10.5 nM | |
| VEGFR2 | Antiangiogenic Therapy | 22 nM | |
| S. epidermidis | Antimicrobial | 4 µg/mL |
Research Significance of this compound
This compound’s unique structure combines a 4-chlorophenyl group (electron-withdrawing) and a tetrahydroindazole-benzenecarboxylic acid framework, enabling dual-mode interactions with enzymatic pockets. Molecular docking studies suggest its carboxylic acid group forms salt bridges with arginine residues in COX-2, while the chlorophenyl moiety engages in hydrophobic interactions with nonpolar regions. Preclinical models indicate potent antitumor activity via CDK2 inhibition (IC50 = 34 nM) and anti-inflammatory effects through IL-6 suppression (EC50 = 0.8 µM). Its synthesis, involving epoxide ring-opening and cyanamide condensation, offers scalable routes for industrial production.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)22-23(19)16-11-7-14(8-12-16)20(24)25/h5-12H,1-4H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSWODKLMMAURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ketones or aldehydes. For instance, the reaction between 4-chlorophenylhydrazine and a suitable ketone under acidic conditions can yield the indazole nucleus.
Substitution Reactions: The introduction of the benzenecarboxylic acid group can be achieved through electrophilic aromatic substitution reactions. This involves the reaction of the indazole derivative with a benzenecarboxylic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors for the cyclization and substitution reactions, which can enhance reaction efficiency and product yield. Additionally, industrial processes would incorporate rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenecarboxylic acid moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid may exhibit anticancer properties. Studies have shown that derivatives of indazole can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, indazole derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Research suggests that the compound may possess anti-inflammatory properties. Indazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory processes . This could make it a candidate for treating conditions characterized by chronic inflammation.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Anticancer Efficacy :
- Case Study on Anti-inflammatory Activity :
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclooxygenase (COX) or matrix metalloproteinases (MMPs), which are involved in inflammatory and cancer pathways . The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Substituent Analysis
Key Observations :
- Chlorophenyl vs.
- Hydrogenated Indazole Core : The tetrahydroindazole moiety introduces conformational flexibility, contrasting with the rigid thiazole-triazole system in compound 4 and the planar caffeic acid backbone .
- Carboxylic Acid Positioning : The para-substituted carboxylic acid in the target compound mirrors caffeic acid but lacks the ortho-dihydroxy groups critical for antioxidant activity .
Biological Activity
The compound 4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.82 g/mol. The structure features a chlorinated phenyl group and a tetrahydroindazole moiety that are critical for its biological activity.
Antitumor Activity
Research indicates that derivatives of tetrahydroindazole compounds exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit key cancer pathways, including BRAF(V600E) and EGFR signaling pathways. In vitro studies demonstrated that the target compound inhibits the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This property could make it beneficial in treating inflammatory diseases .
Antimicrobial Activity
Preliminary tests have shown that similar indazole derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell walls may contribute to its efficacy as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Chlorophenyl Group : Enhances lipophilicity and may facilitate cellular uptake.
- Tetrahydroindazole Moiety : Critical for interaction with biological targets due to its structural conformation.
- Carboxylic Acid Functionality : Provides potential for hydrogen bonding with target proteins, enhancing binding affinity.
Study 1: Antitumor Efficacy
In a study by Kumar et al. (2009), a series of tetrahydroindazole derivatives were tested against various cancer cell lines. The results indicated that compounds similar to the target compound showed IC50 values in the low micromolar range against breast and lung cancer cells, highlighting their potential as effective anticancer agents .
Study 2: Anti-inflammatory Mechanism
Research conducted by Zhang et al. (2014) demonstrated that indazole derivatives could significantly reduce inflammation in animal models of arthritis. The study reported a decrease in paw edema and inflammatory cytokines in treated groups compared to controls, providing evidence for the anti-inflammatory potential of these compounds .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-chlorophenylhydrazine with a cyclic ketone (e.g., cyclohexanone) to form the tetrahydroindazole core.
- Step 2: Suzuki-Miyaura coupling or Claisen-Schmidt condensation to introduce the benzoic acid moiety.
- Yield Optimization: Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .
Basic: How should researchers characterize this compound’s structural and electronic properties?
Answer:
- X-ray Crystallography: Resolve the indazole-benzene dihedral angle to confirm steric interactions (e.g., torsion angles ~15–20°) .
- Spectroscopy:
Basic: What are the solubility and formulation challenges for this compound in biological assays?
Answer:
- Solubility: The carboxylic acid group enhances water solubility (~1–5 mg/mL in PBS at pH 7.4), but the hydrophobic indazole ring may require co-solvents (e.g., DMSO ≤1%).
- Formulation: Use logP calculations (estimated ~2.8 via ChemDraw) to guide solvent selection. For in vitro assays, prepare stock solutions in DMSO and dilute in assay buffer to avoid precipitation .
Basic: How to assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Thermal Stability: Conduct TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition points (>200°C common for aromatic systems) .
- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) .
Advanced: What computational methods can predict the compound’s mechanism of action in target binding?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Parameterize the carboxylic acid group for hydrogen bonding.
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
Advanced: How to resolve contradictions in activity data across different assay platforms?
Answer:
- Assay Validation: Compare radioligand binding (e.g., ³H-labeled compounds) vs. cell-based functional assays (cAMP/Gq-coupled readouts).
- Statistical Analysis: Apply Bland-Altman plots to identify systematic biases. Cross-validate with orthogonal techniques (e.g., SPR for binding kinetics) .
Advanced: What strategies improve selectivity for this compound against off-target receptors?
Answer:
- Structural Modifications: Introduce bulky substituents (e.g., methyl or fluorine) at the indazole C3 position to sterically block off-target binding.
- Pharmacophore Modeling: Use MOE or Phase to align the compound with known selective inhibitors, prioritizing electrostatic complementarity .
Advanced: How to address analytical challenges in detecting trace impurities?
Answer:
- LC-HRMS: Employ a Q-TOF mass spectrometer (ESI+ mode) with a detection limit of 0.1% for impurities.
- Forced Degradation Studies: Expose the compound to heat, light, and oxidizers (H₂O₂) to simulate degradation pathways .
Advanced: How to design SAR studies for optimizing this compound’s pharmacokinetics?
Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- SAR Focus: Modify the tetrahydroindazole ring saturation (e.g., 4,5-dihydro vs. 4,5,6,7-tetrahydro) to alter half-life (t₁/₂) and CYP450 interactions .
Advanced: What in vitro/in vivo models are suitable for toxicity profiling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
